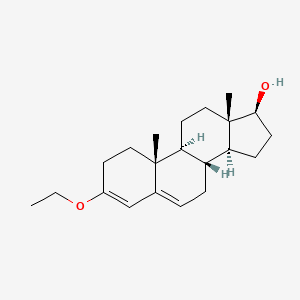

3-Ethoxyandrosta-3,5-dien-17beta-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyandrosta-3,5-dien-17beta-ol involves multiple steps. One common method includes the reduction of an etherification product using potassium borohydride in methanol at 20-25°C . The reaction is typically carried out in a three-neck bottle, where the etherification product is dissolved in methanol, and potassium borohydride is added slowly. The reaction mixture is stirred for 2-3 hours, and the end point is detected using thin-layer chromatography (TLC). After the reaction, the mixture is neutralized with hydrochloric acid, and the solvent is removed under reduced pressure. The product is then crystallized and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and purification steps, with additional measures to ensure consistency and quality control .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethoxyandrosta-3,5-dien-17beta-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: As mentioned in the preparation methods, reduction using potassium borohydride is a common reaction.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Potassium borohydride in methanol is frequently used.

Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted steroids with different functional groups .

Aplicaciones Científicas De Investigación

3-Ethoxyandrosta-3,5-dien-17beta-ol has several scientific research applications:

Enzyme Inhibition and Steroid Synthesis: It is related to derivatives like Abiraterone, which inhibit human cytochrome P45017alpha, a crucial enzyme in steroid biosynthesis.

Synthesis of Brassinosteroids: It serves as a key intermediate in the synthesis of brassinosteroids, essential for plant growth and development.

Carbonylation Reactions in Drug Synthesis: The compound is involved in palladium-catalyzed carbonylation reactions, essential for synthesizing various pharmaceuticals.

Synthesis of Steroid Lactones: It plays a role in the synthesis of steroid lactones, which have potential therapeutic applications.

Steroid Oligoester Gelators: It is used in synthesizing linear oligoesters based on etienic acid, demonstrating its application in developing new materials and gelators.

Antitumor Activity: Related compounds exhibit antiandrogenic activity and potential antitumor effects in models like human prostate cancer xenografts.

Anti-Proliferative Activity: Derivatives show potent anti-proliferative activity, particularly in keratinocytes and melanocytes, indicating its potential in dermatological applications.

Synthesis of Fluorinated Androstanes: Fluorinated derivatives have been explored for their potential in developing prostate imaging agents.

Mecanismo De Acción

The mechanism of action of 3-Ethoxyandrosta-3,5-dien-17beta-ol involves its interaction with specific molecular targets and pathways. It inhibits cytochrome P45017alpha, disrupting steroid biosynthesis pathways. This inhibition affects the production of androgens and other steroids, leading to various biological effects.

Comparación Con Compuestos Similares

3-Ethoxyandrosta-3,5-dien-17beta-ol can be compared with other similar compounds, such as:

Abiraterone: A potent inhibitor of cytochrome P45017alpha, used in the treatment of prostate cancer.

Brassinosteroids: Plant hormones that share a similar steroid nucleus and are involved in growth and development.

Fluorinated Androstanes: Used in medical imaging for prostate cancer.

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYWLMCUWKIZIB-PXQJOHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC1)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-4H-4,7-(epithiometheno)benzo[d]isoxazole](/img/structure/B593282.png)

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B593288.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide](/img/structure/B593289.png)